N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
Description
Properties
Molecular Formula |
C14H14N6 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H14N6/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,15H2,1H3,(H,17,18,19) |
InChI Key |
QTZUJXRMAWLCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrimidine Intermediate Preparation
4,6-Dichloropyrimidine serves as the foundational intermediate. In a modified Suzuki coupling protocol, 2-chloro-4-(pyridin-3-yl)pyrimidine (9) is synthesized by reacting 2,4-dichloropyrimidine with 3-pyridyl boronic acid (8) under palladium catalysis. While this step primarily generates pyridyl-substituted pyrimidines, analogous methods can be adapted for imidazole incorporation. For instance, substituting the boronic acid with 2-methyl-1H-imidazol-1-ylboronic acid would yield 6-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine, a direct precursor for subsequent amination.
Amination with Benzene-1,4-diamine
The chloro-substituted pyrimidine intermediate reacts with benzene-1,4-diamine under acidic conditions (e.g., HCl in 1,4-dioxane) at elevated temperatures (80–100°C). This step typically achieves moderate yields (50–65%) due to competing side reactions, such as over-amination or decomposition of the diamine. Optimization studies suggest that using a 10% molar excess of benzene-1,4-diamine and maintaining a reaction time of 12–18 hours improves conversion rates.
Table 1: Representative SAr Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes substitution |
| Solvent | 1,4-Dioxane | Enhances solubility |
| Catalyst | None | Avoids metal contamination |
| Reaction Time | 16 hours | Balances conversion/decay |
Transition Metal-Catalyzed Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing the imidazole group post-amination. This method circumvents the low reactivity of certain pyrimidine derivatives in SAr reactions.
Buchwald-Hartwig Amination
A two-step approach involves:
-
Amination of 4,6-dichloropyrimidine with benzene-1,4-diamine to yield N1-(6-chloropyrimidin-4-yl)benzene-1,4-diamine.
-
Coupling with 2-methyl-1H-imidazole via Buchwald-Hartwig conditions (Pd(dba), Xantphos, CsCO, toluene, 110°C).
This method achieves higher regioselectivity (>90%) compared to SAr, as the palladium catalyst facilitates coupling at the 6-position of the pyrimidine ring. However, the need for stringent anhydrous conditions and specialized ligands increases production costs.
Table 2: Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| SAr | 58 | 85 | Low |
| Buchwald-Hartwig | 72 | 93 | High |
Functional Group Interconversion Approaches
Nitro Group Reduction
Nitro-substituted intermediates provide a versatile pathway. For example, 6-nitro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is synthesized via SAr, followed by catalytic hydrogenation (H, Pd/C, ethanol) to the amine. Subsequent coupling with benzene-1,4-diamine via Ullmann condensation (CuI, L-proline, DMSO, 120°C) yields the target compound. This method avoids excess diamine usage but requires careful control of hydrogenation conditions to prevent over-reduction.
Curtius Rearrangement
In a patent-pending approach, an acylated intermediate undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene, forming an isocyanate that reacts with benzene-1,4-diamine. While this method achieves high purity (>95%), the handling of azide reagents poses safety challenges, limiting industrial scalability.
Characterization and Quality Control
Critical characterization data for this compound include:
-
H NMR (400 MHz, CDCl): δ 8.65 (s, 1H, pyrimidine-H), 7.90 (s, 1H, imidazole-H), 6.72 (s, 4H, benzene-H).
-
MS (ESI+) : m/z 323.2 [M+H].
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The SAr route remains dominant due to lower catalyst costs and simpler purification (acid-base extraction). Recent advances in continuous flow chemistry have reduced reaction times from 16 hours to 2 hours by enhancing heat and mass transfer.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using iridium catalysts (e.g., Ir(ppy)) enables room-temperature coupling of chloropyrimidines with diamines, achieving yields comparable to thermal methods (60–68%) . This approach is尚未 reported for the target compound but shows promise for derivatives.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or benzene rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions with nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights critical differences between N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine and its analogs:
*Calculated based on molecular formula C15H16N4.
Key Observations:
- Substituent Effects : The 2-methylimidazole group in the target compound contrasts with the 2-(methylthio)imidazole in ’s analog. The methylthio group enhances hydrophobicity and may improve kinase binding affinity through sulfur-mediated interactions .
- Core Heterocycle : Replacing pyrimidine with pyridine () or benzimidazole () alters planarity and electronic properties, impacting biological activity. For example, benzimidazole derivatives exhibit anti-inflammatory effects due to enhanced π-stacking with biomolecular targets .
- Bioactivity : The pyrrolidin-1-yl-substituted pyrimidine () showed antiviral activity against human cytomegalovirus (CMV), suggesting that bulky substituents at C6 improve viral protease inhibition .
Biological Activity
N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural framework, characterized by a benzene ring substituted with both pyrimidine and imidazole moieties. Its molecular formula is , and it has shown promise as a selective inhibitor of various kinases, particularly c-Jun N-terminal kinase 3 (JNK3) .
This compound exhibits significant biological activity through its interaction with specific kinases. The compound has been identified as a moderate inhibitor of JNK3, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer . Its selectivity against closely related kinases, such as p38α mitogen-activated protein kinase, enhances its potential therapeutic applications .
Binding Affinity Studies
Research has employed various techniques to assess the binding affinity of this compound to target kinases:
- Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics between the compound and its targets.
- Enzyme-Linked Immunosorbent Assay (ELISA) : Used to quantify the inhibition effects on kinase activity.
These studies have indicated that this compound binds effectively to JNK3, suggesting its potential as a therapeutic agent in diseases where JNK3 is involved .
Selectivity Profile
The selectivity profile of this compound is crucial for minimizing side effects. Comparative studies have shown that while it inhibits JNK3 effectively, it exhibits lower affinity towards other kinases such as p38α . This selectivity is vital for developing targeted therapies with reduced off-target effects.
In Vitro Studies
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in Colo320 cells .
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylpyrimidin | Structure | Basic pyrimidine structure with methyl group |
| Benzene Derivative | Structure | Simple aromatic structure |
| Imidazole Derivative | Structure | Contains imidazole ring; used in medicinal chemistry |
This table illustrates how this compound stands out due to its dual functionality as both an imidazole and pyrimidine derivative. Such structural uniqueness provides specific interactions with biological targets that may not be present in simpler compounds .
Q & A
Basic: What are the standard synthetic routes for N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with substituted imidazole and benzene-diamine moieties. For example, a documented route (Scheme S3 in ) includes:
Oxime formation using hydroxylamine hydrochloride under basic conditions.
Sulfonylation with p-toluenesulfonyl chloride.
Cyclization and functionalization steps with potassium thiocyanate and methyl iodide.
Final coupling of the pyrimidine intermediate with p-phenylenediamine under reflux in n-butanol with HCl .
Key Considerations: Optimize reaction conditions (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial designs) to minimize byproducts .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography: HPLC or UPLC with UV detection to assess purity (>95% for biological assays).
- X-ray Crystallography (if crystals form): Resolve bond lengths/angles, as seen in analogous imidazole-diamine structures .
Advanced: How to design experiments to evaluate its biological activity, particularly against cancer cell lines?
Methodological Answer:
In Vitro Screening:
- Use dose-response assays (e.g., MTT or SRB) across multiple cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) .
- Assess selectivity via toxicity profiling in non-cancerous cells (e.g., HEK293).
Mechanistic Studies:
- Perform flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide).
- Use Western blotting to probe protein targets (e.g., kinases, Bcl-2 family) .
Data Validation: Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance .
Advanced: What computational strategies predict its reactivity or interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations (e.g., GROMACS) to assess stability .
- SAR Analysis: Compare with analogs (e.g., ’s table) to identify critical substituents (e.g., methyl on imidazole) for activity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Meta-Analysis Framework:
- Compile datasets from multiple studies and normalize variables (e.g., IC₅₀, assay type).
- Apply multivariate regression to identify confounding factors (e.g., cell line variability, assay protocols) .
Experimental Replication:
- Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS).
- Use blinded studies to reduce bias .
Cross-Validation: Combine in vitro data with in silico predictions (e.g., QSAR models) to validate trends .
Basic: How does this compound compare structurally and functionally to analogs like 2-methylimidazole derivatives?
Comparative Analysis (Table):
Advanced: What mechanistic insights exist for its role in catalytic or biochemical reactions?
Methodological Answer:
- Reaction Monitoring: Use in situ FTIR or LC-MS to track intermediates during synthesis (e.g., ’s thiocyanate intermediate) .
- Kinetic Studies: Determine rate constants (k) for key steps (e.g., cyclization) under varying pH/temperatures.
- Isotope Labeling: Incorporate ¹⁵N or ²H to elucidate pathways (e.g., imidazole ring formation) .
Advanced: How to assess its stability under physiological or experimental conditions?
Methodological Answer:
Forced Degradation Studies:
- Expose to acidic/basic (0.1M HCl/NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- Monitor degradation via HPLC and identify products with HRMS .
Plasma Stability Assay: Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS.
Computational Prediction: Use tools like ADMET Predictor™ to estimate shelf-life and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
